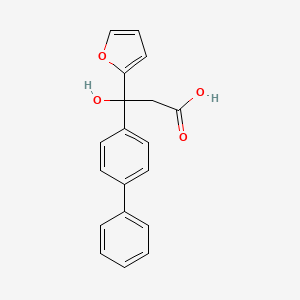
Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- is a complex organic compound that features both biphenyl and furan moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of Biphenyl and Furan Precursors: Initial steps often involve the preparation of biphenyl and furan derivatives through reactions such as Suzuki coupling or Friedel-Crafts acylation.
Coupling Reactions: The biphenyl and furan moieties are then coupled using reagents like palladium catalysts under specific conditions to form the desired compound.
Hydracrylic Acid Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the compound to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the biphenyl or furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action for Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
Hydracrylic acid derivatives: Compounds with similar hydracrylic acid groups but different substituents.
Biphenyl derivatives: Compounds featuring biphenyl moieties with various functional groups.
Furan derivatives: Compounds containing furan rings with different substituents.
Uniqueness
Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- is unique due to the combination of biphenyl and furan moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
71315-16-7 |
|---|---|
分子式 |
C19H16O4 |
分子量 |
308.3 g/mol |
IUPAC名 |
3-(furan-2-yl)-3-hydroxy-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C19H16O4/c20-18(21)13-19(22,17-7-4-12-23-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-12,22H,13H2,(H,20,21) |
InChIキー |
BAHQNJTUXOYSSF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)(C3=CC=CO3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


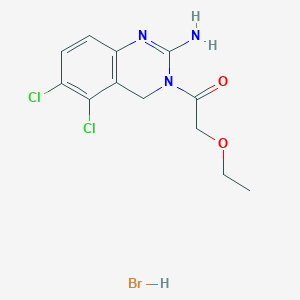
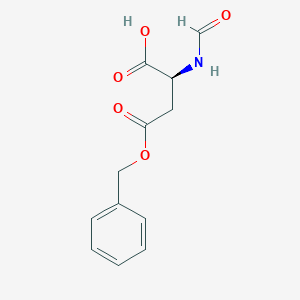
![5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane](/img/structure/B13793689.png)
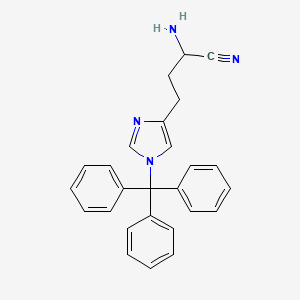
![[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate](/img/structure/B13793708.png)
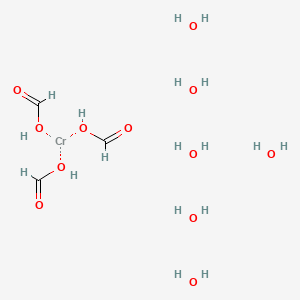
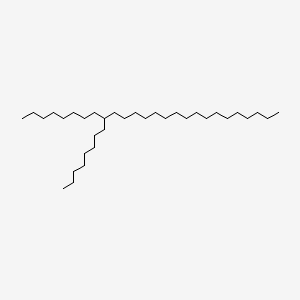
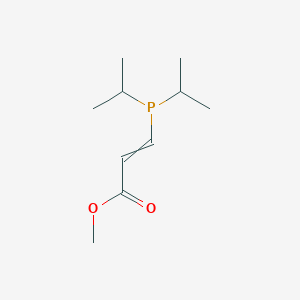
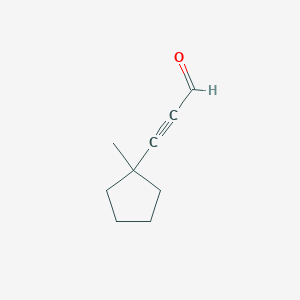
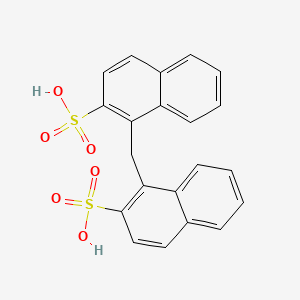
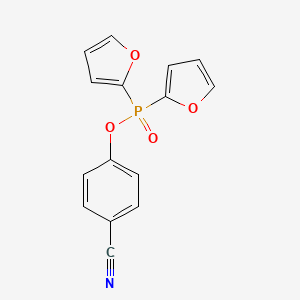
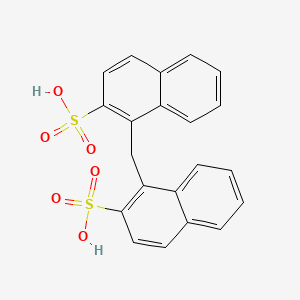
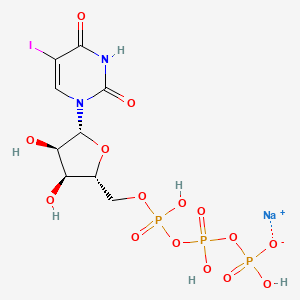
![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)
